Propan-2-yl 2-(chlorosulfonyl)acetate
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Description
Propan-2-yl 2-(chlorosulfonyl)acetate is a chemical compound with the CAS Number: 303153-12-0 . It has a molecular weight of 200.64 and is used in various scientific research applications. It possesses intriguing properties that make it valuable for synthesis, pharmaceuticals, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is isopropyl (chlorosulfonyl)acetate . The InChI code for this compound is 1S/C5H9ClO4S/c1-4(2)10-5(7)3-11(6,8)9/h4H,3H2,1-2H3 .Scientific Research Applications
Synthesis of Thiophene Derivatives
Propan-2-yl 2-(chlorosulfonyl)acetate plays a significant role in the synthesis of thiophene derivatives, which are crucial in the development of biologically active compounds. These derivatives exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . The compound’s reactivity allows for the creation of complex thiophene structures that are valuable in medicinal chemistry.
Pharmaceutical Research
In pharmaceutical research, Propan-2-yl 2-(chlorosulfonyl)acetate is utilized for its properties that aid in drug synthesis and development. It can act as an intermediate in the creation of various pharmaceutical agents, particularly those that require the introduction of sulfonyl groups into the molecular structure.
Material Science
The compound’s unique properties make it valuable in material science, especially in the synthesis of materials that require precise chemical modifications. Its ability to react with a range of substrates makes it a versatile tool for developing new materials with desired properties.
properties
IUPAC Name |
propan-2-yl 2-chlorosulfonylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-4(2)10-5(7)3-11(6,8)9/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMIWRZVJKBDCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634365 |
Source
|
Record name | Propan-2-yl (chlorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(chlorosulfonyl)acetate | |
CAS RN |
303153-12-0 |
Source
|
Record name | Propan-2-yl (chlorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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